ethyl 1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C16H10Cl2F3N3O2S and its molecular weight is 436.23. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis Techniques:
- A study by Machado et al. (2011) describes an efficient synthesis of a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ultrasound irradiation, showcasing a method with high regioselectivity and significant reduction in reaction times (Machado et al., 2011).
- Mikhed’kina et al. (2009) reported on the reaction of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with hydrazines to produce mixtures of regioisomeric 3- and 5-substituted pyrazoles (Mikhed’kina et al., 2009).
2. Heterocyclic Assemblies for Biological Activity Studies:
- Vysokova et al. (2017) developed a method to synthesize ethyl 5-(3-aryl-4-formyl-1H-pyrazol-1-yl)-1,2,3-thiadiazole-4-carboxylates. These heterocyclic assemblies provide interesting substrates for modification and potential biological activity studies (Vysokova et al., 2017).
3. Antimicrobial and Anticancer Agents:
- Hafez et al. (2016) synthesized compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, demonstrating significant antimicrobial and anticancer activities (Hafez et al., 2016).
4. Formation of Novel Compounds:
- Matiichuk et al. (2009) reported the formation of various novel compounds from the reaction of ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, contributing to the growing library of heterocyclic compounds (Matiichuk et al., 2009).
5. Synthesis of Pyrazole Derivatives:
- A study by Viveka et al. (2012) detailed a simple synthesis route for a specific pyrazole derivative, demonstrating the versatility of these compounds in chemical synthesis (Viveka et al., 2012).
6. Pesticide Synthesis:
- Ju (2014) described the synthesis of Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an important intermediate for pesticide chlorantraniliprole (Ju, 2014).
Properties
IUPAC Name |
ethyl 1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2F3N3O2S/c1-2-26-14(25)9-6-22-24(13(9)16(19,20)21)15-23-12(7-27-15)8-3-4-10(17)11(18)5-8/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHKKDNSUHXWJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2F3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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